molecular formula C10H19N3O B14867126 1-(azetidin-3-yl)-3-isopropyltetrahydropyrimidin-2(1H)-one

1-(azetidin-3-yl)-3-isopropyltetrahydropyrimidin-2(1H)-one

Cat. No.: B14867126
M. Wt: 197.28 g/mol
InChI Key: LDKAOAXGEYFXDX-UHFFFAOYSA-N
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Description

1-(azetidin-3-yl)-3-isopropyltetrahydropyrimidin-2(1H)-one is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an azetidine ring, a tetrahydropyrimidinone core, and an isopropyl group, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azetidin-3-yl)-3-isopropyltetrahydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of an azetidine derivative with a suitable pyrimidinone precursor under controlled conditions. The reaction may require catalysts, solvents, and specific temperature and pressure settings to achieve optimal yields .

Industrial Production Methods

For industrial-scale production, the synthesis process is often optimized for cost-effectiveness and efficiency. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(azetidin-3-yl)-3-isopropyltetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

1-(azetidin-3-yl)-3-isopropyltetrahydropyrimidin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(azetidin-3-yl)-3-isopropyltetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Azetidine hydrochloride
  • 2-(azetidin-3-yl)ethanol
  • 3-(azetidin-3-yl)-1H-pyrazole dihydrochloride

Uniqueness

1-(azetidin-3-yl)-3-isopropyltetrahydropyrimidin-2(1H)-one stands out due to its unique combination of an azetidine ring and a tetrahydropyrimidinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

1-(azetidin-3-yl)-3-propan-2-yl-1,3-diazinan-2-one

InChI

InChI=1S/C10H19N3O/c1-8(2)12-4-3-5-13(10(12)14)9-6-11-7-9/h8-9,11H,3-7H2,1-2H3

InChI Key

LDKAOAXGEYFXDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCN(C1=O)C2CNC2

Origin of Product

United States

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